Aldosterone

Catalog No.
S594317
CAS No.
52-39-1
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldosterone

CAS Number

52-39-1

Product Name

Aldosterone

IUPAC Name

11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3

InChI Key

PQSUYGKTWSAVDQ-UHFFFAOYSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Solubility

0.0512 mg/mL at 37 °C

Synonyms

(11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-al; 11β,21-Dihydroxypregn-4-ene-3,18,20-trione; 18-Formyl-11β,21-dihydroxy -4-pregnene-3,20-dione; 18-Oxocorticosterone; Aldocorten;

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O

Regulating Blood Pressure and Electrolyte Balance

The primary function of aldosterone, as revealed by research, is to regulate blood pressure and electrolyte balance. It achieves this by acting on the distal convoluted tubules and collecting ducts of the kidneys []. Aldosterone binds to mineralocorticoid receptors (MR), triggering a cascade of events that increase sodium reabsorption and potassium excretion from the urine []. This, in turn, leads to water retention and an increase in blood volume, ultimately contributing to elevated blood pressure []. Additionally, aldosterone helps maintain potassium homeostasis by facilitating its excretion and preventing excessively high levels in the blood [].

Aldosterone and Cardiovascular Health

Research suggests a complex relationship between aldosterone and cardiovascular health. While its primary role is to regulate blood pressure, excessive aldosterone production can contribute to hypertension, a major risk factor for cardiovascular diseases such as heart attack and stroke []. Studies have found that aldosterone may also directly influence vascular remodeling, inflammation, and fibrosis, further contributing to cardiovascular complications []. Conversely, research on mineralocorticoid receptor antagonists (MRAs), which block aldosterone's action, demonstrates their potential in reducing cardiovascular risk [].

Expanding Research Horizons

Beyond its established roles, ongoing research continues to explore the diverse effects of aldosterone. Recent studies suggest its potential involvement in:

  • Stress and cardiovascular disease: Research indicates that aldosterone might play a role in the link between psychological stress and heart disease [].
  • Inflammation and immune system: Studies suggest that aldosterone may influence the activity of immune cells, potentially contributing to the development of chronic inflammatory diseases [].
  • Cognitive function: Emerging research explores the possibility of aldosterone impacting brain function and cognitive decline [].

Aldosterone is a steroid hormone produced by the adrenal glands, specifically in the zona glomerulosa of the adrenal cortex. It is classified as a mineralocorticoid and plays a crucial role in regulating sodium and potassium levels, thereby influencing blood pressure and fluid balance in the body. Aldosterone is synthesized from cholesterol through a series of enzymatic reactions involving cytochrome P450 enzymes, particularly aldosterone synthase, which catalyzes the final steps in its biosynthesis .

Aldosterone's primary mechanism of action involves binding to mineralocorticoid receptors in the distal convoluted tubules and collecting ducts of the nephron in the kidney []. This binding triggers a cascade of events leading to:

  • Increased reabsorption of sodium (Na+) from the urine back into the bloodstream [].
  • Increased water reabsorption along with sodium, leading to increased blood volume and ultimately, blood pressure [].
  • Increased potassium (K+) excretion into the urine to maintain electrolyte balance [].

By regulating sodium and potassium levels, aldosterone helps maintain blood pressure and fluid homeostasis within the body [].

  • High aldosterone levels (hyperaldosteronism): Can lead to hypertension, fluid retention, and electrolyte imbalances [].
  • Low aldosterone levels (hypoaldosteronism): Can cause low blood pressure, dehydration, and fatigue [].
That mimic natural enzymatic processes.
  • Biotechnological Methods: Using genetically modified microorganisms or cell lines that express specific enzymes involved in steroidogenesis to produce aldosterone from cholesterol or other steroids .
  • Isolation from Natural Sources: Historically, aldosterone was isolated from animal adrenal glands (e.g., beef) before synthetic methods were developed .
  • Aldosterone primarily acts on the kidneys, promoting sodium reabsorption and potassium excretion. Its biological activities include:

    • Sodium Retention: Increases the reabsorption of sodium ions from renal tubular fluid back into the bloodstream, which leads to water retention and increased blood volume.
    • Potassium Excretion: Stimulates the secretion of potassium into urine, helping maintain electrolyte balance.
    • Regulation of Blood Pressure: By increasing blood volume through sodium retention, aldosterone plays a significant role in elevating blood pressure .

    Additionally, aldosterone has been implicated in various pathophysiological processes beyond fluid balance, including cardiovascular health and neurogenesis .

    Aldosterone's primary applications are in medical treatments and research:

    • Hypertension Treatment: Aldosterone antagonists like spironolactone are used to treat conditions such as hypertension and heart failure by blocking its effects on sodium retention and potassium excretion.
    • Diagnostic Testing: Measurement of aldosterone levels is crucial for diagnosing disorders like primary hyperaldosteronism (Conn's syndrome) and assessing adrenal function .
    • Research Tool: Aldosterone is used in studies investigating cardiovascular health, renal function, and electrolyte balance.

    Research indicates that aldosterone interacts with various physiological systems:

    • Mineralocorticoid Receptors: Aldosterone binds to mineralocorticoid receptors in target tissues (e.g., kidneys), leading to gene expression changes that promote sodium reabsorption .
    • Non-genomic Actions: Recent studies suggest that aldosterone may exert rapid effects independent of gene transcription, influencing cellular signaling pathways directly .
    • Cross-talk with Other Hormones: Aldosterone's action can be modulated by other hormones such as antidiuretic hormone (ADH) and angiotensin II, highlighting its role within the broader endocrine system .

    Aldosterone shares structural and functional similarities with other steroid hormones. Here are some comparable compounds:

    CompoundTypeKey FunctionsUnique Features
    CorticosteroneGlucocorticoidStress response, metabolism regulationPrecursor to aldosterone; less potent mineralocorticoid activity
    DeoxycorticosteroneMineralocorticoidSodium retentionLess active than aldosterone; intermediate in biosynthesis
    CortisolGlucocorticoidStress response, anti-inflammatory effectsBroader metabolic effects; stronger glucocorticoid activity
    FludrocortisoneSynthetic steroidSodium retention; used for adrenal insufficiencyMore potent than aldosterone; used therapeutically for replacement therapy

    Aldosterone's uniqueness lies in its specific role as a principal regulator of sodium and potassium homeostasis, particularly through its action on mineralocorticoid receptors in renal tissues. Unlike other steroids, it has a pronounced effect on electrolyte balance rather than broader metabolic functions .

    The discovery of aldosterone represents one of the landmark achievements in 20th-century endocrinology, culminating years of systematic investigation into adrenal mineralocorticoid activity. The foundations for aldosterone's discovery were laid in the early 1950s when investigators recognized the existence of an unidentified adrenal substance with exceptionally high biological activity in electrolyte regulation. Simpson and Tait, working in collaboration with their research teams, detected in adrenal extracts, perfusates, and adrenal vein blood a substance much more potent than any previously known adrenal steroid in affecting electrolyte excretion. This mysterious compound was initially designated "electrocortin" due to its profound effects on electrolyte metabolism.

    The breakthrough came in September 1953 when Sylvia Tait (Simpson) and Jim Tait, in collaboration with Tadeusz Reichstein, successfully isolated and crystallized aldosterone from adrenal extracts. Sylvia Agnes Sophia Tait, working with her husband James Francis Tait, formed what the Oxford Dictionary of National Biography described as "one of the most successful examples of husband-wife scientific collaboration". Their partnership from 1948 until Sylvia's death in 2003 led to the identification of aldosterone as the last of the naturally occurring biologically potent steroid hormones to be isolated and characterized between the 1920s and 1950s, following the androgens, estrogens, and glucocorticoid hormones.

    The systematic approach to aldosterone isolation involved the development of high-sensitivity bioassays that enabled characterization of mineralocorticoid activity. These early investigations were preceded by important observational work, including Quentin Deming and John Luetscher's 1950 report of increased sodium retention in patients with heart diseases compared to healthy subjects. The successful crystallization of electrocortin from adrenal extracts by Simpson, Tait, Wettstein, Neher, von Euw, and Reichstein in 1953 marked the definitive chemical identification of what would become known as aldosterone.

    Historical Development of Aldosterone Research

    The period following aldosterone's isolation witnessed an extraordinary trajectory of scientific discovery that fundamentally transformed understanding of mineralocorticoid physiology and pathophysiology. The development of critical research tools in 1970, including a sensitive radioimmunoassay for plasma aldosterone and preparation methods for dispersed zona glomerulosa cells, enabled and catalyzed subsequent physiological research by providing the necessary instruments for elucidating both aldosterone biosynthesis and regulation.

    From 1953 to 1990, researchers established the basic biology and clinical pathophysiology of aldosterone as an epithelial sodium-retaining hormone. This foundational period encompassed detailed characterization of aldosterone biosynthesis in the adrenal glomerulosa, elucidation of secretion control mechanisms involving adrenocorticotropic hormone (ACTH), angiotensin II, and plasma potassium levels, and identification of aldosterone's action through intracellular mineralocorticoid receptors to promote DNA-directed, RNA-mediated synthesis of proteins responsible for epithelial effects.

    The identification of the mineralocorticoid receptor in 1987 by Arriza and colleagues represented another pivotal milestone in aldosterone research. This discovery enabled detailed investigation of the molecular mechanisms underlying aldosterone action and revealed the complexity of mineralocorticoid receptor signaling pathways. The subsequent two decades from 1990 onward have been characterized by major extensions in understanding aldosterone pathophysiology and the intricate complexities of mineralocorticoid receptor signaling, leading researchers to acknowledge that "for every answer, two questions are springing up: truly the more we learn, the less we know".

    Paradigm Shifts in Understanding Mineralocorticoid Functions

    The evolution of aldosterone research has been marked by several significant paradigm shifts that have expanded understanding far beyond its original characterization as a simple electrolyte-regulating hormone. One of the most profound conceptual changes emerged in the 1990s with recognition of aldosterone's role as a pro-inflammatory and pro-fibrotic agent. Interestingly, this concept was not entirely new, as Hans Selye had proposed years earlier, shortly after aldosterone's discovery, that the hormone possessed additional functions as a pro-inflammatory agent. However, his hypothesis and observations were largely set aside until relatively recent research provided compelling evidence for these non-classical effects.

    The recognition of aldosterone's involvement in inflammation and fibrosis has raised fundamental questions about the evolutionary purpose of these seemingly contradictory functions. Researchers have speculated that during early human evolution, the two overwhelming and immediate external threats to existence were loss of circulating volume and insufficient wound healing responses. From this perspective, aldosterone may have evolved to address both threats through a single hormonal mechanism, combining essential electrolyte regulation with inflammatory and wound healing responses.

    Recent decades have witnessed increasing appreciation for aldosterone's non-genomic actions, which occur within minutes, do not require transcription or translation, and manifest in both classical mineralocorticoid receptor target organs such as the kidney and colon, as well as non-epithelial tissues including blood vessels, heart, and adipose tissue. These rapid membrane-centric actions are now understood to be linked to and potentially regulate the traditional nuclear genomic actions of aldosterone. The mechanism of rapid non-genomic actions varies between tissues, adding another layer of complexity to aldosterone's multifaceted physiological roles.

    Aldosterone possesses the molecular formula C₂₁H₂₈O₅ with a molecular weight of 360.45 grams per mole [1] [4] [9]. The compound is systematically named as (11β)-11,21-dihydroxy-3,20-dioxopregn-4-en-18-al according to steroid nomenclature conventions [3] [4]. The International Union of Pure and Applied Chemistry systematic name is (8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde [9].

    The structural framework of aldosterone consists of a steroid backbone with a cyclopentanone ring system characteristic of corticosteroids [1]. The molecule contains several distinctive functional groups: hydroxyl groups at positions C-11 and C-21, carbonyl groups at positions C-3 and C-20, and a unique aldehyde group at position C-18 [3] [4]. This aldehyde functionality at C-18 distinguishes aldosterone from other corticosteroids and contributes to its specific biological activity [10].

    The Chemical Abstracts Service registry number for aldosterone is 52-39-1, and its International Chemical Identifier Key is PQSUYGKTWSAVDQ-ZVIOFETBSA-N [4] [9]. Alternative nomenclature includes Reichstein X, electrocortin, and 18-oxocorticosterone, reflecting its historical discovery and functional characteristics [4] [14].

    PropertyValueMethod/Source
    Molecular FormulaC₂₁H₂₈O₅Chemical databases [4]
    Molecular Weight360.45 g/molCalculated from molecular formula [9]
    CAS Registry Number52-39-1Chemical Abstracts Service [4]
    IUPAC Name(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehydeIUPAC nomenclature [9]
    Systematic Name(11β)-11,21-Dihydroxy-3,20-dioxopregn-4-en-18-alSteroid nomenclature [3]
    InChI KeyPQSUYGKTWSAVDQ-ZVIOFETBSA-NChemical structure database [9]

    Stereochemistry and Conformational Analysis

    Aldosterone contains seven defined stereogenic centers, establishing its complex three-dimensional architecture [3]. The absolute configuration follows the standard steroid nomenclature with specific orientations at carbon positions C-8 (S), C-9 (S), C-10 (R), C-11 (S), C-13 (R), C-14 (S), and C-17 (S) [9]. The 11β-hydroxyl group represents the S configuration at the C-11 position, which is critical for mineralocorticoid receptor recognition [10].

    X-ray crystallographic analysis has revealed that aldosterone exists in a monohydrated crystalline form as the 18-acetal-20-hemiacetal structural isomer [11]. This cyclic form results from intramolecular cyclization between the C-18 aldehyde group and the C-20 ketone, creating a thermodynamically stable hemiacetal structure [11] . The formation of this cyclic hemiacetal represents a significant conformational feature that influences both the stability and biological activity of the molecule [31].

    The conformational analysis demonstrates that aldosterone can exist in tautomeric equilibrium between the cyclic hemiacetal form and the open-chain hydroxy ketone form [31]. Nuclear magnetic resonance spectroscopy studies indicate that the hemiacetal form predominates in physiological conditions due to its lower energy state compared to the acyclic counterpart [31]. This conformational preference is influenced by factors such as pH, solvent environment, and concentration .

    Solid-state nuclear magnetic resonance studies using cross-polarization magic angle spinning techniques have provided insights into steroid conformational behavior in different chemical environments [13]. The trans-decalin framework characteristic of the steroid ring system contributes to the molecular rigidity while allowing for specific conformational flexibility necessary for receptor binding [23].

    Stereochemical FeatureDescriptionReference
    Number of Stereogenic Centers7 defined stereocentersChemSpider structural data [3]
    Absolute Configuration at C-11S configuration (11β-hydroxy)IUPAC systematic name [9]
    Crystal Structure Form18-acetal-20-hemiacetal isomerX-ray crystallography [11]
    Tautomeric FormsHemiacetal ⇌ hydroxy ketone equilibriumNuclear magnetic resonance studies [31]
    Ring SystemTrans-decalin frameworkSteroid structural analysis [23]

    Physical Properties and Stability

    Aldosterone exhibits a melting point range of 166.5-172°C, indicating good thermal stability under standard conditions [14] [17]. The estimated boiling point is approximately 412.46°C based on computational modeling using the Joback estimation method [18]. The compound has a density of 1.28 grams per cubic centimeter and an estimated refractive index of 1.6120 [14] [18].

    The optical activity of aldosterone is characterized by specific rotation values of +152.2° (c = 2 in acetone) and +161° (c = 0.1 in chloroform) measured at 23°C and 25°C respectively [14]. These positive values confirm the dextrorotary nature of the compound, consistent with its absolute stereochemical configuration [14] [20].

    Solubility characteristics reveal that aldosterone has limited aqueous solubility with a value of 51.18 milligrams per liter at 37°C [17] [19]. The compound shows moderate lipophilicity with a calculated logarithmic partition coefficient of 1.846, indicating balanced hydrophilic and hydrophobic properties necessary for biological membrane permeation [14] [18]. The predicted acid dissociation constant is 12.98 ± 0.10, suggesting weak acidic behavior under physiological conditions [14].

    Chemical stability studies demonstrate that aldosterone is unstable under alkaline conditions [22]. In the presence of dilute alkali at room temperature, aldosterone undergoes rearrangement to form 11β,18:18,21-diepoxy-20,21-dihydroxypregn-4-en-3-one [5] [22]. The presence of dissolved oxygen causes simultaneous degradation to form 11β,18-epoxy-18-hydroxy-3-oxo-17(βH)-androst-4-ene-17α-carboxylic acid [22]. Under reflux conditions in aqueous methanol with alkali, aldosterone forms different rearrangement products including (20S)-20,21-dihydroxy-3-oxo-pregn-4-eno-18,11β-lactone [22].

    Acid hydrolysis conditions can lead to significant structural modifications with formation of 18,21-anhydroaldosterone, aldosterone-γ-etiolactone, and dimeric products [15]. These stability considerations are crucial for analytical methodology development and storage conditions for research applications [15] [21].

    Physical PropertyValueMethod/Reference
    Melting Point166.5-172°CExperimental determination [14] [17]
    Boiling Point (estimated)412.46°CJoback estimation method [18]
    Density1.28 g/cm³Experimental determination [14]
    Specific Rotation [α]D23+152.2° (c = 2 in acetone)Polarimetry [14]
    Water Solubility (37°C)51.18 mg/LExperimental measurement [17]
    LogP (octanol/water)1.846Crippen calculation [14]
    pKa (predicted)12.98 ± 0.10Computational prediction [14]
    Chemical StabilityUnstable in alkaline conditionsStability studies [22]

    Structure-Activity Relationships

    The structure-activity relationships of aldosterone have been extensively studied through analysis of derivatives and binding affinity measurements with mineralocorticoid receptors [10]. The 11β-hydroxyl group is essential for mineralocorticoid receptor binding and represents a critical structural feature for biological activity [10]. Removal or modification of this hydroxyl group significantly reduces receptor affinity and eliminates the characteristic electrolyte regulatory effects [10].

    The 21-hydroxyl group plays a crucial role in the electrolyte regulation activity of aldosterone [10]. This functional group is necessary for the compound's ability to promote sodium retention and potassium excretion in target tissues [6]. The C-18 aldehyde group represents the unique structural feature that distinguishes aldosterone from other corticosteroids and contributes to its specific mineralocorticoid activity [10].

    Crystallographic studies of aldosterone derivatives have revealed that molecular flatness is a critical factor affecting receptor binding affinity [10]. Increased flatness of the steroid structure enhances binding affinity to mineralocorticoid receptors, with this steric factor being more important than electronic or hydrophobic contributions [10]. The electronic properties at the C-5 carbon position show correlation with binding affinity, as demonstrated by 13C nuclear magnetic resonance chemical shift analysis [10].

    The 3-keto group and C-4,5 double bond are required structural features common to steroid hormones and necessary for receptor recognition [10]. The C-20 ketone contributes to biological activity, though its role in hemiacetal formation with the C-18 aldehyde creates additional complexity in structure-activity relationships [31].

    Molecular flexibility studies indicate that aldosterone's ability to undergo conformational changes allows for optimal fit within the mineralocorticoid receptor binding site [10]. The hemiacetal formation stabilizes the biologically active conformation and may enhance receptor binding specificity . Hydrophobic interactions contribute minimally to receptor binding compared to the steric and electronic factors [10].

    Structural FeatureRole in ActivitySupporting Evidence
    11β-Hydroxyl GroupEssential for mineralocorticoid receptor bindingStructure-activity studies [10]
    21-Hydroxyl GroupCritical for electrolyte regulation activityReceptor binding assays [6]
    C-18 Aldehyde GroupUnique feature for aldosterone specificityComparative studies [10]
    Steroid Ring FlatnessIncreased flatness enhances receptor affinityX-ray crystallography correlation [10]
    Electronic Properties at C-513C nuclear magnetic resonance chemical shift correlates with binding affinityNuclear magnetic resonance studies [10]
    Hemiacetal FormationStabilizes biologically active formCrystallographic evidence

    Chemical Synthesis and Derivatization

    The biosynthetic pathway for aldosterone begins with cholesterol conversion through a series of enzymatic steps involving pregnenolone, progesterone, and corticosterone as key intermediates [27]. The final step involves the conversion of corticosterone to aldosterone by aldosterone synthase (cytochrome P450 11B2), which catalyzes the oxidation of the C-18 methyl group to form the characteristic aldehyde functionality [27] [32].

    Chemical synthetic approaches have been developed for aldosterone preparation, including a multi-step synthetic route described in Helvetica Chimica Acta [8]. This method involves five sequential steps: chromium(VI) oxide oxidation in acetic acid, methanol treatment with concentrated hydrochloric acid, ethylene glycol protection under reduced pressure, lithium aluminum hydride reduction in diethyl ether and dioxane, and final acid hydrolysis [8].

    Total synthesis methodologies have explored stereoselective construction of the trans-decalin framework using intermolecular Diels-Alder strategies [23]. These approaches focus on establishing the correct stereochemistry at multiple centers while maintaining the structural integrity necessary for biological activity [23]. The synthetic challenges include controlling the stereochemistry at seven different centers and managing the reactivity of multiple functional groups [23].

    Derivatization methods have been developed primarily for analytical applications, particularly for mass spectrometric analysis [33]. A highly sensitive derivatization procedure involves treatment with hydrochloric acid in ethanol followed by esterification with picolinic acid in the presence of 2-methyl-6-nitrobenzoic anhydride and 4-dimethylaminopyridine [33]. This ethyl ether-picolinyl derivatization provides approximately 10-fold higher electrospray ionization response in positive ion mode compared to underivatized aldosterone [33].

    The enzymatic synthesis approach utilizes aldosterone synthase for the specific conversion of corticosterone to aldosterone [27]. This method offers high specificity and represents the physiological pathway for aldosterone production [27]. The enzymatic approach has been studied extensively for understanding the regulation of aldosterone biosynthesis and for developing selective inhibitors [16].

    Chemical modifications for research purposes include the preparation of isotopically labeled derivatives for metabolic studies and analytical method development [2]. Deuterated forms of aldosterone have been synthesized for use as internal standards in mass spectrometric quantification methods [2] [21].

    Synthesis MethodKey Steps/ReagentsApplication/Reference
    Multi-step Chemical SynthesisChromium(VI) oxide, methanol/hydrochloric acid, ethylene glycol, lithium aluminum hydrideHelvetica Chimica Acta methodology [8]
    Enzymatic ConversionAldosterone synthase (cytochrome P450 11B2) catalyzed oxidationPhysiological pathway studies [27]
    Stereoselective SynthesisTrans-decalin framework via Diels-Alder reactionTotal synthesis methodology [23]
    Analytical DerivatizationHydrochloric acid-ethanol, picolinic acid esterificationMass spectrometric analysis [33]
    Isotopic LabelingDeuterium incorporation for analytical standardsQuantitative analysis methods [2] [21]

    Purity

    > 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Quantity

    Milligrams-Grams

    Physical Description

    Solid

    XLogP3

    1.1

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    2

    Exact Mass

    360.19367399 g/mol

    Monoisotopic Mass

    360.19367399 g/mol

    Heavy Atom Count

    26

    LogP

    1.08

    Appearance

    White to Off-White Solid

    Melting Point

    166.5 °C

    UNII

    4964P6T9RB

    Pharmacology

    At the late distal tubule and collecting duct, aldosterone has two main actions: 1) aldosterone acts on mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron, increasing the permeability of their apical (luminal) membrane to potassium and sodium and activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump and a conformational change in the pump exposes the Na+ ions to the outside. The phosphorylated form of the pump has a low affinity for Na+ ions, hence reabsorbing sodium (Na+) ions and water into the blood, and secreting potassium (K+) ions into the urine; 2) aldosterone stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance; and 3) aldosterone may act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH) which serves to conserve water by direct actions on renal tubular resorption.
    Aldosterone is a mineralocorticoid hormone produced by aldosterone synthase (CYP11B2) in the zona glomerulosa of the adrenal cortex. Aldosterone binds to mineralocorticoid receptors (MR; NR3C2) and MR-aldosterone complexes regulate the expression of genes involved in the retention of sodium, the secretion of potassium, and water reabsorption, all of which may result increased blood pressure.

    ATC Code

    H - Systemic hormonal preparations, excl. sex hormones and insulins
    H02 - Corticosteroids for systemic use
    H02A - Corticosteroids for systemic use, plain
    H02AA - Mineralocorticoids
    H02AA01 - Aldosterone

    KEGG Target based Classification of Drugs

    Nuclear receptors
    Estrogen like receptors
    3-Ketosteroid receptor
    NR3C2 (MR) [HSA:4306] [KO:K08555]

    Other CAS

    52-39-1

    Wikipedia

    Aldosterone

    Use Classification

    Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C21 steroids (gluco/mineralocorticoids, progestogins) and derivatives [ST0203]

    General Manufacturing Information

    Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-: ACTIVE

    Dates

    Modify: 2023-08-15
    1. Arai K, Chrousos GP. Aldosterone Deficiency and Resistance. 2016 May 11. In: Feingold KR, Anawalt B, Boyce A, Chrousos G, de Herder WW, Dungan K, Grossman A, Hershman JM, Hofland HJ, Kaltsas G, Koch C, Kopp P, Korbonits M, McLachlan R, Morley JE, New M, Purnell J, Singer F, Stratakis CA, Trence DL, Wilson DP, editors. Endotext [Internet]. South Dartmouth (MA): MDText.com, Inc.; 2000–. PMID: 25905305.

    2. Felizola SJ, Maekawa T, Nakamura Y, Satoh F, Ono Y, Kikuchi K, Aritomi S, Ikeda K, Yoshimura M, Tojo K, Sasano H. Voltage-gated calcium channels in the human adrenal and primary aldosteronism. J Steroid Biochem Mol Biol. 2014 Oct;144 Pt B:410-6. doi: 10.1016/j.jsbmb.2014.08.012. Epub 2014 Aug 23. PMID: 25151951.

    3. Linas SL, Peterson LN, Anderson RJ, Aisenbrey GA, Simon FR, Berl T. Mechanism of renal potassium conservation in the rat. Kidney Int. 1979 Jun;15(6):601-11. doi: 10.1038/ki.1979.79. PMID: 222934.

    4. Palmer LG, Frindt G. Aldosterone and potassium secretion by the cortical collecting duct. Kidney Int. 2000 Apr;57(4):1324-8. doi: 10.1046/j.1523-1755.2000.00970.x. PMID: 10760062.

    5. ELMAN R, SHATZ BA, KEATING RE, WEICHSELBAUM TE. Intracellular and extracellular potassium deficits in surgical patients. Ann Surg. 1952 Jul;136(1):111-31. doi: 10.1097/00000658-195207000-00012. PMID: 14934025; PMCID: PMC1802239.

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